molecular formula C9H7F3O2 B2845975 3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid CAS No. 2248388-68-1

3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid

Cat. No.: B2845975
CAS No.: 2248388-68-1
M. Wt: 204.148
InChI Key: HZACFGFMRKQTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzene ring

Properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-2-3-5(9(13)14)7(10)6(4)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZACFGFMRKQTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups on the benzene ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications .

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